4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
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Overview
Description
“4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid” is a chemical compound with the empirical formula C11H7NO4S . Its molecular weight is 249.24 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidinone ring attached to a benzene ring via a methylene bridge . The benzene ring carries a carboxylic acid functional group .
Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string is O=C(S/1)NC(C1=C\C2=CC=C(C=C2)C(O)=O)=O .
Scientific Research Applications
Synthesis and Characterization
- New 2-aryl-3-(benzo[d][1,3]dioxol-5-yl)thiazolidin-4-ones have been synthesized, including derivatives of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. These compounds, characterized by various spectroscopic techniques, are potential biological compounds due to the presence of important moieties like thiazolidinone and 1,3-benzodioxole (Masteloto et al., 2015).
Antimicrobial and Cytotoxic Agent
- Thiazolidinedione derivatives, including 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, have shown significant antimicrobial and cytotoxic activities. Particularly, certain derivatives demonstrate broad-spectrum antibacterial and antifungal properties (Alegaon & Alagawadi, 2011).
Potential in Treating Inflammatory Skin Diseases
- Thiazolidinedione derivatives of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, such as BP-1003, have been shown to activate peroxisome proliferator-activated receptor gamma and demonstrate efficacy in treating inflammatory skin conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Antibiofilm Activity
- Novel thiazolidiones, including 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid derivatives, have been evaluated for their antibiofilm activity. Active derivatives were found to be potent inhibitors of biofilm growth and efficient antibacterial agents (Pan et al., 2011).
Synthesis of Radioactive Compounds for Imaging
- 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid derivatives have been synthesized for potential use in imaging, particularly in Positron Emission Tomography (PET) for diseases like Alzheimer's (Gao et al., 2018).
Antioxidant and Anti-inflammatory Properties
- Certain derivatives of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid exhibit notable antioxidant and anti-inflammatory activities, making them potential candidates for therapeutic applications (Koppireddi et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-9-6-17-11(16)12(9)5-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOAUWGCLSIVNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid | |
CAS RN |
721916-23-0 |
Source
|
Record name | 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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